molecular formula C13H18N2O2 B11820316 1-(2-(6-Methoxy-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(6-Methoxy-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11820316
M. Wt: 234.29 g/mol
InChI Key: VPZZOUSUCCXUKV-UHFFFAOYSA-N
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Description

1-(2-(6-Methoxy-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone is a heterocyclic compound that features a pyrrolidine ring attached to a pyridine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6-Methoxy-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of 6-methoxy-4-methylpyridin-3-amine with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-Methoxy-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2-(6-Methoxy-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of novel materials and chemical intermediates

Mechanism of Action

The mechanism of action of 1-(2-(6-Methoxy-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(6-Methoxy-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring and the presence of both methoxy and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

1-[2-(6-methoxy-4-methylpyridin-3-yl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C13H18N2O2/c1-9-7-13(17-3)14-8-11(9)12-5-4-6-15(12)10(2)16/h7-8,12H,4-6H2,1-3H3

InChI Key

VPZZOUSUCCXUKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCN2C(=O)C)OC

Origin of Product

United States

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